molecular formula C24H26N2O4S B12483619 N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide

Cat. No.: B12483619
M. Wt: 438.5 g/mol
InChI Key: URUXVRDMOFOZGN-UHFFFAOYSA-N
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Description

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of aromatic rings and functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Alaninamide Backbone: This step involves the reaction of alanine with appropriate reagents to form the alaninamide backbone.

    Introduction of the 3,4-Dimethylphenyl Group: This step involves the substitution reaction where the 3,4-dimethylphenyl group is introduced to the alaninamide backbone.

    Attachment of the Methylsulfonyl Group: This step involves the sulfonylation reaction to attach the methylsulfonyl group to the compound.

    Addition of the 2-Phenoxyphenyl Group: This step involves the reaction of the intermediate compound with 2-phenoxyphenyl reagents to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical studies to investigate enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide can be compared with similar compounds such as:

    N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)alaninamide: This compound has a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.

    N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-chlorophenyl)alaninamide: This compound has a chloro group instead of a phenoxy group, affecting its interactions and applications.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)propanamide

InChI

InChI=1S/C24H26N2O4S/c1-17-14-15-20(16-18(17)2)26(31(4,28)29)19(3)24(27)25-22-12-8-9-13-23(22)30-21-10-6-5-7-11-21/h5-16,19H,1-4H3,(H,25,27)

InChI Key

URUXVRDMOFOZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C)C

Origin of Product

United States

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